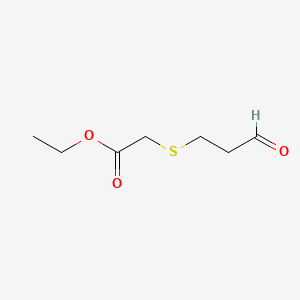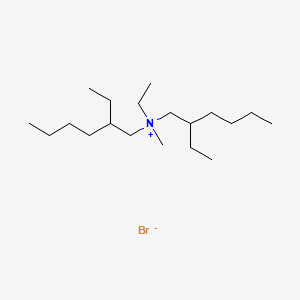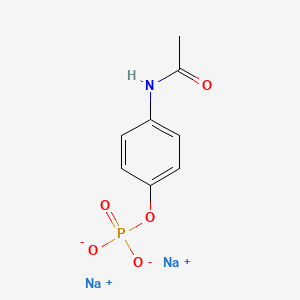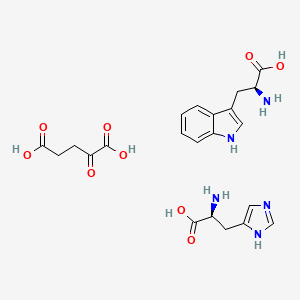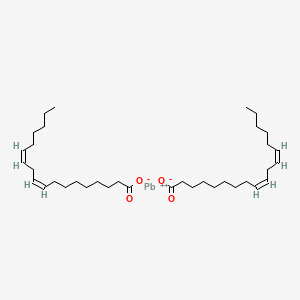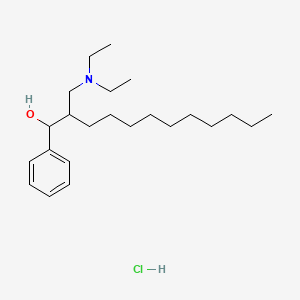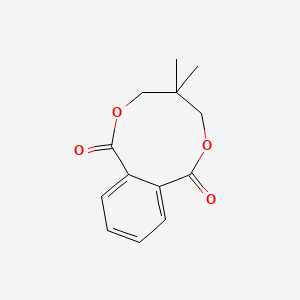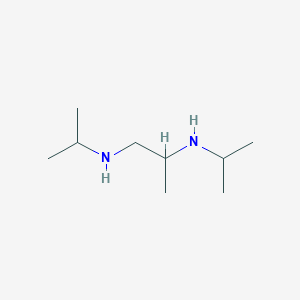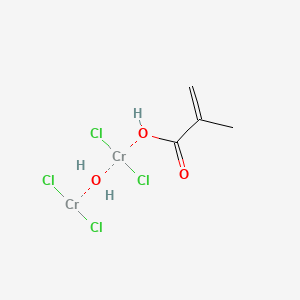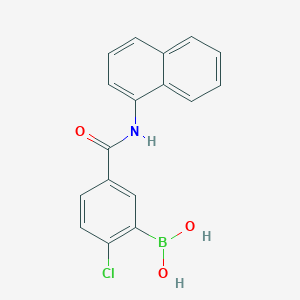
Heptacosan-14-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Heptacosan-14-ol can be synthesized through the reduction of heptacosanoic acid or its esters. The reduction process typically involves the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as plant waxes, followed by purification processes. The extraction methods may include solvent extraction, distillation, and crystallization to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions: Heptacosan-14-ol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to heptacosanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to heptacosane using strong reducing agents.
Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: Heptacosanoic acid.
Reduction: Heptacosane.
Substitution: Heptacosan-14-yl chloride.
Aplicaciones Científicas De Investigación
Heptacosan-14-ol has diverse applications in scientific research, including:
Chemistry: Used as a reference compound in the study of long-chain alcohols and their derivatives.
Biology: Investigated for its role in plant cuticle formation and its impact on plant physiology.
Medicine: Explored for its potential in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the production of cosmetics, lubricants, and surfactants due to its emollient properties.
Mecanismo De Acción
The mechanism of action of heptacosan-14-ol involves its interaction with lipid membranes and proteins. It can modulate membrane fluidity and permeability, affecting cellular processes. In drug delivery, this compound can enhance the solubility and stability of hydrophobic drugs, facilitating their transport across biological membranes .
Comparación Con Compuestos Similares
Octacosanol: Another long-chain fatty alcohol with similar properties but a longer carbon chain.
Hexacosanol: A shorter-chain fatty alcohol with comparable chemical behavior.
Uniqueness: Heptacosan-14-ol is unique due to its specific chain length, which imparts distinct physical and chemical properties. Its intermediate chain length between hexacosanol and octacosanol makes it suitable for specific applications where balance between hydrophobicity and hydrophilicity is required .
Propiedades
Número CAS |
32116-10-2 |
|---|---|
Fórmula molecular |
C27H56O |
Peso molecular |
396.7 g/mol |
Nombre IUPAC |
heptacosan-14-ol |
InChI |
InChI=1S/C27H56O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27(28)26-24-22-20-18-16-14-12-10-8-6-4-2/h27-28H,3-26H2,1-2H3 |
Clave InChI |
XHGCEYVOGZHRLW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(CCCCCCCCCCCCC)O |
melting_point |
80 - 81 °C |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


